molecular formula C10H8O3S B089694 Naphthalene-2-sulfonic acid CAS No. 120-18-3

Naphthalene-2-sulfonic acid

Cat. No.: B089694
CAS No.: 120-18-3
M. Wt: 208.24 g/mol
InChI Key: KVBGVZZKJNLNJU-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonic acid is an organic compound with the formula C₁₀H₇SO₃H. It is a colorless, water-soluble solid, often available as mono- and trihydrates. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid . It is primarily used in the production of dyes and other chemical intermediates.

Mechanism of Action

Chemical Reactions Analysis

Naphthalene-2-sulfonic acid undergoes various chemical reactions, some of which are of significant commercial interest:

Common reagents used in these reactions include sodium hydroxide, formaldehyde, and various sulfonating agents. The major products formed are 2-naphthol and various polymeric and disulfonic acids.

Comparison with Similar Compounds

Naphthalene-2-sulfonic acid is often compared with other naphthalenesulfonic acids, such as:

The uniqueness of 2-naphthalenesulfonic acid lies in its stability and the specific reactions it undergoes, making it a valuable intermediate in the production of dyes and other chemical compounds.

Properties

IUPAC Name

naphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)
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InChI Key

KVBGVZZKJNLNJU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
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Molecular Formula

C10H8O3S
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DSSTOX Substance ID

DTXSID5044788
Record name Naphthalene-2-sulfonic acid
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Molecular Weight

208.24 g/mol
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Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 2-Naphthalenesulfonic acid
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Vapor Pressure

0.00000002 [mmHg]
Record name 2-Naphthalenesulfonic acid
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CAS No.

120-18-3
Record name 2-Naphthalenesulfonic acid
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Record name Naphthalene-2-sulphonic acid
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Synthesis routes and methods I

Procedure details

1,050 g of sulfuric acid was added to 1,280 g of naphthalene, and the reaction was carried out at 160° C. for 2 hours. Unreacted materials were separated and discharged outside the container under a reduced pressure. Then, 857 g of 35% by weight concentration formalin was added and reacted at 105° C. for 5 hours to obtain a condensation product formed by methylene type bonding of β-naphthalene sulfonic acid. After being neutralized with ammonium water, the condensation product was filtrated to yield a filtrate liquid.
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Synthesis routes and methods II

Procedure details

202 mg. (0.002 mole) of triethylamine in 1 ml. of anhydrous dichloromethane and 134 mg. (0.0011 mole) of N,N-dimethylaniline in 1 ml. of anhydrous dichloromethane are added under an atmosphere of nitrogen and at ambient temperature to a suspension of 256 mg. (0.001 mole) of 6'-amino-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid (prepared as indicated in Example 3.1) in 4 ml. of anhydrous dichloromethane. The mixture is stirred magnetically for 20 hours at ambient temperature and thus the solubilization is practically complete. The mixture is cooled to 12°-15° C. and 217 mg. (0.002 mole) of trimethylchlorosilane in 1 ml. of anhydrous dichloromethane are added dropwise. A white precipitate is formed which dissolves when the temperature comes back to 20° C. The reaction mixture is heated under reflux for 45 minutes. After this mixture has been cooled to -10° C., 206 mg. (0.001 mole) of 2-phenylglycyl chloride hydrochloride are added in portions over a period of 20 minutes. The mixture is stirred for half an hour and then placed in a refrigerator for 2 hours. The reaction mixture is then poured into 5 ml. of water, decanted and the aqueous phase, which has a pH of 1.7, is made up to 10 ml. and the pH adjusted to between 1.8 and 2 with 1N hydrochloric acid. The resulting white solid is filtered off. The filtrate is cooled to 2° C. and 240 mg. of (0.00125 mole) naphtalenesulfonic acid in 1 ml. of water are added thereto. The pH is adjusted to between 1.5 and 1.8. A white solid crystallizes out and stirring is continued for some hours at 2° C. The solid is filtered off, washed with iced water and with ethyl acetate and then dried in vacuo. 300 mg. of the 2-naphtalenesulfonic acid salt of 6'-(2"-amino-2"-phenylacetamido)-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid are thus obtained. The base is liberated by adding 52 mg. (0.0005 mole) of triethylamine and treating the mixture at about 70°-80° C. for 15 minutes. The resulting product is filtered off and washed with a mixture of isopropanol and water (85:15). 60 mg. of 6'-(2"-amino-2"-phenylacetamido)-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid are thus obtained. M.P. 211°-213° C. (decomposition). 40 mg. of this acid are converted into the sodium salt by treatment with a solution of 8.7 mg. of sodium hydrogen carbonate in 3 ml. of water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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